![molecular formula C27H24N2O4 B2982256 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid CAS No. 2138331-71-0](/img/structure/B2982256.png)
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is an alanine derivative , and amino acids and their derivatives are known to influence the secretion of anabolic hormones .
Mode of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones . They can also supply fuel during exercise and enhance mental performance during stress-related tasks .
Biochemical Pathways
Amino acid derivatives are known to play a role in various biochemical processes, including the secretion of anabolic hormones, energy metabolism during exercise, and cognitive function during stress .
Result of Action
It is known that amino acid derivatives can prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Action Environment
It is known that the efficacy of amino acid derivatives can be influenced by various factors, including the physical condition of the individual, the intensity and duration of exercise, and the individual’s nutritional status .
Properties
IUPAC Name |
1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]indole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c30-26(31)19-10-11-25-18(16-19)12-15-29(25)14-5-13-28-27(32)33-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-12,15-16,24H,5,13-14,17H2,(H,28,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFQSCPPFVDWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN4C=CC5=C4C=CC(=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2982175.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2982176.png)
![8-(2,5-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
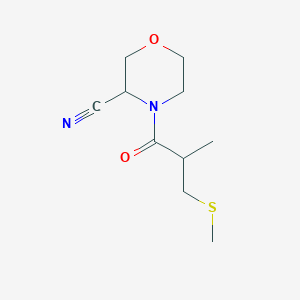
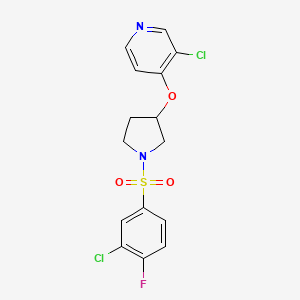
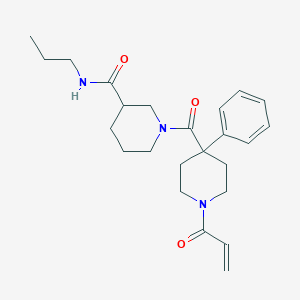
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2982183.png)

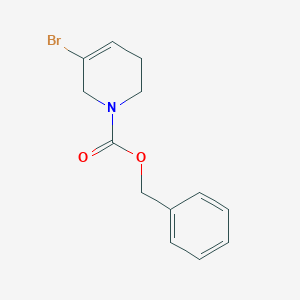
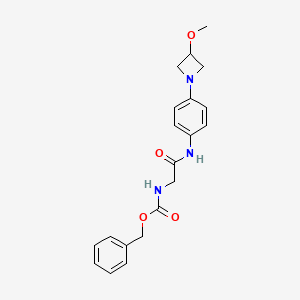
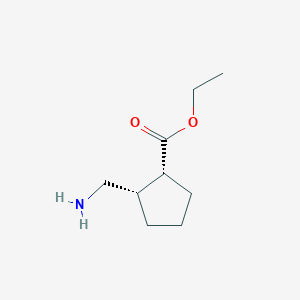

![3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2982195.png)
![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2982196.png)
